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molecular formula C10H12O2 B1357555 1-(3-Methoxy-2-methylphenyl)ethanone

1-(3-Methoxy-2-methylphenyl)ethanone

Cat. No. B1357555
M. Wt: 164.2 g/mol
InChI Key: SLHQAWYLGDYXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592362B2

Procedure details

A solution of 2-methyl-3-methoxybenzoic acid (10.0 g, 60.2 mmol) in thionyl chloride (50 ml) was heated at reflux for 1 h and then cooled and concentrated in vacuo. To the residue was added tetrahydrofuran (100 ml) and iron (III) acetylacetonate (638 mg, 1.8 mmol) and the solution was cooled to −20° C., before addition of methylmagnesium bromide (3M in diethyl ether, 22.1 ml, 66.2 mmol). After stirring for 15 min, the mixture was poured into saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined extracts were washed with saturated aqueous sodium hydrogen carbonate solution, dried (MgSO4) and concentrated in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
638 mg
Type
catalyst
Reaction Step Two
Quantity
22.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.O1CCC[CH2:14]1.C[Mg]Br.[Cl-].[NH4+]>S(Cl)(Cl)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Fe]>[CH3:12][O:11][C:10]1[C:2]([CH3:1])=[C:3]([C:4](=[O:6])[CH3:14])[CH:7]=[CH:8][CH:9]=1 |f:3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
638 mg
Type
catalyst
Smiles
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]
Step Three
Name
Quantity
22.1 mL
Type
reactant
Smiles
C[Mg]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC=1C(=C(C=CC1)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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